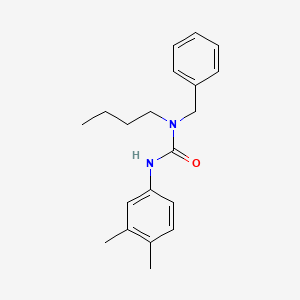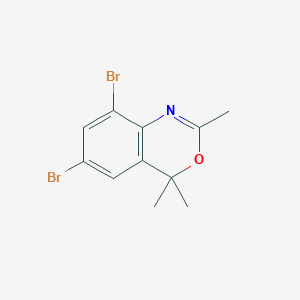
N-Benzyl-N-butyl-N'-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea is an organic compound belonging to the urea derivatives family. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine, butylamine, and 3,4-dimethylphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea, often employs scalable and environmentally friendly methods. One such method involves the use of potassium isocyanate in water, which avoids the use of organic co-solvents and simplifies product isolation through filtration .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group, affecting its reactivity and applications.
Uniqueness
N-Benzyl-N-butyl-N’-(3,4-dimethylphenyl)urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88451-13-2 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-benzyl-1-butyl-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C20H26N2O/c1-4-5-13-22(15-18-9-7-6-8-10-18)20(23)21-19-12-11-16(2)17(3)14-19/h6-12,14H,4-5,13,15H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
RTSCWIYJSUSUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





dimethylsilane](/img/structure/B14390258.png)



![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)


![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
